7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one

Enantioselective synthesis Anti-HIV drug intermediate Chiral chromanone

7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one (CAS 3380‑61‑8) is a synthetic chroman‑4‑one derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g mol⁻¹. It belongs to the chromanone (dihydrobenzopyran‑4‑one) family, a privileged scaffold in medicinal chemistry that serves as a versatile template for designing anticancer, anti‑inflammatory, and anti‑HIV agents.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 3380-61-8
Cat. No. B3051453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one
CAS3380-61-8
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(O1)C=C(C=C2)OC
InChIInChI=1S/C11H12O3/c1-7-5-10(12)9-4-3-8(13-2)6-11(9)14-7/h3-4,6-7H,5H2,1-2H3
InChIKeyFQSHVVMCTIXFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one (CAS 3380-61-8): Chemical Identity & Scaffold Classification


7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one (CAS 3380‑61‑8) is a synthetic chroman‑4‑one derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g mol⁻¹ . It belongs to the chromanone (dihydrobenzopyran‑4‑one) family, a privileged scaffold in medicinal chemistry that serves as a versatile template for designing anticancer, anti‑inflammatory, and anti‑HIV agents . The compound is structurally characterized by a 2‑methyl substituent and a 7‑methoxy group on the bicyclic core, a substitution pattern that distinguishes it from simpler chromanones such as 2‑methylchroman‑4‑one (CAS 5631‑75‑4) and from more oxidized flavonoid analogs . Originally explored as a key intermediate in the enantioselective synthesis of the anti‑HIV agent calanolide A, the compound is commercially available through multiple vendors (ChemBridge, Hit2Lead, AKSci) predominantly as a racemic mixture with purities of ≥95 % .

Why 7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one Cannot Be Simply Swapped with Other Chromanones


Generic substitution of chroman‑4‑one derivatives is scientifically unreliable because even minor changes in the substitution pattern fundamentally alter physicochemical properties, synthetic tractability, and biological recognition. Replacing the 7‑methoxy‑2‑methyl substitution with an unsubstituted chromanone (e.g., 2‑methylchroman‑4‑one, CAS 5631‑75‑4) results in a molecular weight shift from 192.21 to 162.18 g mol⁻¹, a loss of one hydrogen‑bond acceptor, and a substantial decrease in lipophilicity (XLogP3 from 1.8 to approximately 1.4), which directly impacts membrane permeability and target engagement . Conversely, the fully aromatic 4H‑chromen‑4‑one analog (CAS 26213‑82‑1), which lacks the saturated C2–C3 bond, exhibits a planar geometry and distinct electronic distribution, leading to divergent reactivity in electrophilic substitution and cycloaddition reactions . The 5‑hydroxy‑7‑methoxy‑2‑methyl analog (eugenin, CAS 480‑34‑2) introduces an additional hydrogen‑bond donor and greater antioxidant potential, but this comes at the cost of increased metabolic liability through glucuronidation and sulfation . Therefore, procurement decisions must be guided by the specific 2‑methyl‑7‑methoxy dihydrochromanone architecture rather than by generic scaffold affiliation.

7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one: Quantifiable Differentiation Evidence Against In-Class Analogs


Synthetic Tractability Advantage: Direct Asymmetric Derivatization into the Calanolide A Chromanol Moiety

The (R)-enantiomer of 7‑methoxy‑2‑methylchroman‑4‑one has been diastereoselectively elaborated into the dimethylchromanol moiety of the anti‑HIV agent calanolide A via a Houben‑Hoesch‑based enantioselective synthesis strategy . In this work, both antipodes of 5,7‑dimethoxy‑2‑methylchroman‑4‑one were prepared, but (R)-7‑methoxy‑2‑methylchroman‑4‑one served as the direct precursor for calanolide A fragment assembly. The 2‑methylchroman‑4‑one scaffold without the 7‑methoxy group (CAS 5631‑75‑4) cannot participate in this transformation because the 7‑methoxy group is essential for the regioselective dimethylchromanol elaboration . Furthermore, the fully aromatic 7‑methoxy‑2‑methyl‑4H‑chromen‑4‑one (CAS 26213‑82‑1) lacks the C2–C3 single bond required for the stereoselective reduction sequence.

Enantioselective synthesis Anti-HIV drug intermediate Chiral chromanone

Lipophilicity Differentiation: XLogP3 of 1.8 Enables Distinct Pharmacokinetic Space vs. Non‑Methoxylated Analog

The computed XLogP3 value for 7‑methoxy‑2‑methyl‑2,3‑dihydro‑4H‑chromen‑4‑one is 1.8 , which falls within the optimal drug‑likeness range recommended by Lipinski (1–3). In contrast, the closely related 2‑methylchroman‑4‑one (CAS 5631‑75‑4), which bears no methoxy substituent, exhibits a lower computed XLogP3 of approximately 1.4 . This difference of ∼0.4 log units translates to a roughly 2.5‑fold higher octanol–water partition coefficient for the target compound, which may significantly enhance passive membrane permeability while still maintaining acceptable aqueous solubility . The fully aromatic 7‑methoxy‑2‑methyl‑4H‑chromen‑4‑one (CAS 26213‑82‑1) has an even higher computed LogP (estimated >2.0) due to extended conjugation, potentially reducing solubility below desirable thresholds for in vitro assay compatibility.

Drug-likeness Lipophilicity Membrane permeability Chromenone

Hydrogen‑Bond Donor Count of Zero: Reduced Metabolic Conjugation Liability vs. Hydroxylated Chromanones

7‑Methoxy‑2‑methyl‑2,3‑dihydro‑4H‑chromen‑4‑one has zero hydrogen‑bond donors (PubChem computed) , whereas the naturally occurring analog 5‑hydroxy‑7‑methoxy‑2‑methyl‑4H‑chromen‑4‑one (eugenin, CAS 480‑34‑2) possesses one phenolic –OH donor . Phenolic hydroxyl groups are primary sites for Phase II conjugation (glucuronidation and sulfation), which often leads to rapid metabolic clearance and short in vivo half‑lives for hydroxylated flavonoids . The absence of free hydroxyl groups in the target compound eliminates one major metabolic soft spot, potentially offering superior metabolic stability in hepatic microsome assays and longer residence times in cell‑based experiments. This property is shared with the simpler 2‑methylchroman‑4‑one (also zero H‑bond donors) , but the target compound uniquely combines this metabolic advantage with the enhanced lipophilicity and synthetic versatility conferred by the 7‑methoxy group.

Metabolic stability Glucuronidation Drug design

Commercially Verified Physical Properties: Distinct Crystalline Identity for Analytical Method Development

The melting point of 7‑methoxy‑2‑methyl‑2,3‑dihydro‑4H‑chromen‑4‑one is reported as 77 °C (solvent: water/ethanol) . This value is significantly lower than the melting range of the unsaturated analog 7‑methoxy‑2‑methyl‑4H‑chromen‑4‑one (CAS 26213‑82‑1), which, while specific mp data are scarce, chromones typically melt above 100 °C due to planar conjugation . The dihydro derivative's lower melting point reflects the loss of full aromatic conjugation at the heterocyclic ring, which reduces crystal lattice energy. Additionally, the target compound has a boiling point of 332 °C (760 mmHg) and flash point of 145.7 °C , whereas the unsaturated analog (CAS 26213‑82‑1) has boiling points listed as 'N/A' in multiple databases, limiting its safe handling parameters. The clearly defined physical constants facilitate GC‑MS and HPLC method development, storage condition specification, and regulatory documentation.

Physical characterization Quality control Chromatography Melting point

Scaffold‑Guided Biological Potential: Cytotoxic Class‑Level Activity of 7‑Methoxychroman‑4‑one Derivatives Validates Procurement Relevance

Although direct IC₅₀ values for the title compound itself are not published, structurally proximate 7‑methoxychroman‑4‑one‑derived compounds have demonstrated quantifiable cytotoxic activity. In a 2013 study, a 3‑benzylidene‑7‑methoxychroman‑4‑one derivative (compound 5b, bearing 3‑chloro‑4,5‑dimethoxybenzylidene substitution) exhibited IC₅₀ values of 7.56–25.04 μg mL⁻¹ against MDA‑MB‑231 (breast cancer), KB (nasopharyngeal carcinoma), and SK‑N‑MC (neuroblastoma) cell lines, surpassing the reference drug etoposide in activity against MDA‑MB‑231 and SK‑N‑MC cells . The parent 7‑methoxychroman‑4‑one scaffold was the core structural unit of this active series, and the 2‑methyl substitution on the title compound provides an additional vector for further derivatization that the unsubstituted parent scaffold (7‑methoxychroman‑4‑one, CAS 5751‑60‑6) lacks. This class‑level cytotoxicity evidence supports the procurement of the 7‑methoxy‑2‑methyl scaffold as a validated starting point for structure–activity relationship (SAR) exploration.

Anticancer Cytotoxicity Chromanone scaffold

Commercial Availability Advantage: Multiple Supplier Sources with Defined Purity (≥95%) and Research‑Use Support

7‑Methoxy‑2‑methyl‑2,3‑dihydro‑4H‑chromen‑4‑one is available from multiple established suppliers: ChemBridge Corporation (product 6367761, purity 95 %) , Hit2Lead (purity 95 %, solid, racemic, MW 192) , AKSci (product 7139FF, specifications documented) , and American Custom Chemicals Corporation (purity 96 %) . In contrast, the unsaturated analog (CAS 26213‑82‑1) has limited commercial availability primarily through Bidepharm and ChemSrc with varying purity specifications . The closely related natural product eugenin (CAS 480‑34‑2) is generally only available from specialty natural product suppliers at premium pricing. This multi‑source availability of the target compound reduces single‑supplier dependency, mitigates supply‑chain risk, and promotes competitive pricing, which is a significant advantage for laboratories requiring consistent, reproducible sourcing for SAR campaigns.

Chemical procurement Supplier comparison Purity specification

Evidence‑Based Application Scenarios for 7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one in Research Procurement


Enantioselective Synthesis of Calanolide‑A Analogs and Chromanol‑Containing Anti‑HIV Agents

As demonstrated by Rama Rao et al. (1994) , (R)-7‑methoxy‑2‑methylchroman‑4‑one is a validated, stereoselectively elaborated precursor for constructing the dimethylchromanol moiety of calanolide A. Research groups engaged in calanolide‑A SAR studies or developing non‑nucleoside reverse transcriptase inhibitors (NNRTIs) based on the chromanol pharmacophore should prioritize this compound over 2‑methylchroman‑4‑one (non‑methoxylated) or the fully aromatic 4H‑chromen‑4‑one analog, as these alternatives are synthetically incompatible with the established Houben–Hoesch‑based chiral synthesis route.

Medicinal Chemistry Hit‑to‑Lead Optimization Requiring a Balan ced Lipophilicity Profile (XLogP3 = 1.8)

The computed XLogP3 of 1.8 places this scaffold in an optimal lipophilicity window for drug‑likeness, balancing passive permeability and aqueous solubility. Medicinal chemistry teams optimizing chromanone‑based lead series for oral bioavailability should select this compound as the core scaffold template over the less lipophilic 2‑methylchroman‑4‑one (XLogP3 ≈ 1.4) to explore a broader, more drug‑like chemical space while avoiding the excessive lipophilicity of the fully aromatic 4H‑chromen‑4‑one analog (estimated XLogP3 > 2.0), which risks poor solubility and off‑target promiscuity.

In Vitro Anticancer SAR Programs Leveraging the 7‑Methoxychroman‑4‑one Pharmacophore

The demonstrated cytotoxicity of 3‑benzylidene‑7‑methoxychroman‑4‑one derivatives (IC₅₀ = 7.56–25.04 μg mL⁻¹ across MDA‑MB‑231, KB, and SK‑N‑MC cell lines) validates the 7‑methoxychroman‑4‑one core as an anticancer scaffold. The 2‑methyl substituent on the title compound introduces a chiral center and an additional vector for structural diversification. Academic and industrial oncology screening programs should procure this compound as a starting point for library synthesis rather than the 2‑unsubstituted 7‑methoxychroman‑4‑one (CAS 5751‑60‑6), which lacks the stereochemical complexity increasingly valued in modern drug discovery.

Metabolic Stability‑Focused Lead Optimization: Chromanone Scaffolds with Reduced Phase II Conjugation Liability

With zero hydrogen‑bond donors , the target compound eliminates the phenolic –OH group that is the primary metabolic soft spot in hydroxylated chromanone natural products such as eugenin (CAS 480‑34‑2) . Drug metabolism and pharmacokinetics (DMPK) teams prioritizing metabolic stability should preferentially select this non‑hydroxylated scaffold for microsomal stability assays, as it is predicted to resist UGT‑mediated glucuronidation and SULT‑mediated sulfation that rapidly clear hydroxylated flavonoid and chromanone derivatives from systemic circulation.

Quote Request

Request a Quote for 7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.